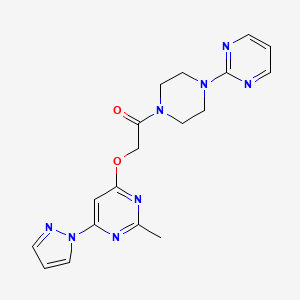
N-((2,5-dimethylfuran-3-yl)methyl)-3-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-((2,5-dimethylfuran-3-yl)methyl)-3-(2-fluorophenyl)propanamide is a synthetic molecule that may be of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of amide bonds and the introduction of various functional groups to the core structure. For instance, the synthesis of fluoren-9-yl ethyl amides involves binding to human melatonin receptors, which suggests a potential method for synthesizing similar compounds with different substituents . Additionally, the synthesis of a hybrid molecule from amphetamine and flurbiprofen indicates a method for combining different pharmacophores, which could be relevant for the synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3-(2-fluorophenyl)propanamide .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, UV, IR, HPLC, and mass spectrometry . These techniques could be applied to determine the structure of N-((2,5-dimethylfuran-3-yl)methyl)-3-(2-fluorophenyl)propanamide. The importance of substituents and their positions on the core structure has been highlighted in the structure-activity relationship studies .
Chemical Reactions Analysis
The chemical reactions of related compounds involve functionalization and modifications that affect their biological activity. For example, the direct cyanation of heteroarenes using DMF as a reagent suggests a method for introducing cyano groups into aromatic compounds, which could be relevant for modifying the chemical structure of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms, for instance, can significantly affect these properties due to their electronegativity and size . The structure-activity relationships in glucocorticoid receptor modulators indicate that specific structural components, such as H-bond acceptors and fluorophenyl moieties, contribute to binding and functional activity .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
Compounds with similar structural features have been developed as neurokinin-1 (NK1) receptor antagonists, showing potential in preclinical tests relevant to clinical efficacy in conditions like emesis and depression. These compounds are characterized by their high affinity and orally active properties, alongside a notable solubility in water, making them suitable for both intravenous and oral administration (T. Harrison et al., 2001).
Cyanation of Heteroarenes via C-H Functionalization
Research on the cyanation of indoles and benzofurans using N,N-dimethylformamide (DMF) as both a reagent and solvent has been reported. This method represents an innovative approach to aryl nitrile synthesis, albeit with a scope currently limited to indoles and benzofurans (S. Ding & N. Jiao, 2011).
Chemosensors for Metal Ions
Similar compounds have been synthesized to serve as chemosensors for metal ions like Zn2+ in aqueous media. These chemosensors, which include structural elements such as the quinoline moiety and N,N'-dimethylethane-1,2-diamine, exhibit remarkable fluorescence enhancement in the presence of Zn2+, enabling the detection and quantification of Zn2+ in water samples (Y. S. Kim et al., 2016).
Antimicrobial and Docking Study
A series of compounds featuring the (4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivative carrying a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activity. These compounds have shown interesting activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, molecular modeling has been performed to understand their interactions within the active sites of target enzymes (M. Ghorab et al., 2017).
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXHJBCOXFYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate](/img/structure/B2515722.png)

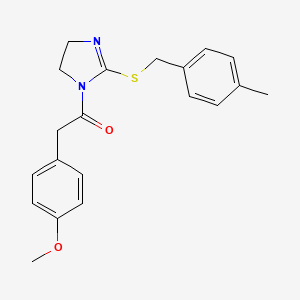
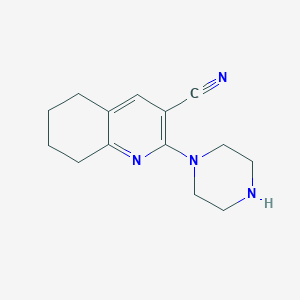
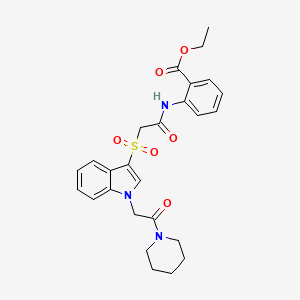
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)
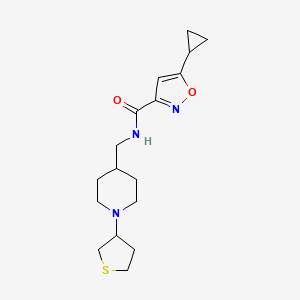
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2515739.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)
